molecular formula C21H26N2O3S B11234138 N-(2,4-Dimethyl-3-pentanyl)-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2,4-Dimethyl-3-pentanyl)-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11234138
M. Wt: 386.5 g/mol
InChI Key: MRJKDRLANAFFHL-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-3-pentanyl)-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a dibenzo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-3-pentanyl)-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. The initial step often includes the formation of the dibenzo-thiazine core, followed by the introduction of the carboxamide group and the 5,5-dioxide functionality. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-3-pentanyl)-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen functionalities to the molecule.

    Reduction: This reaction can remove oxygen functionalities or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(2,4-Dimethyl-3-pentanyl)-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethyl-3-pentanyl)-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethyl-3-pentanyl)-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide: Lacks the 5,5-dioxide functionality.

    6-Methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide: Lacks the N-(2,4-Dimethyl-3-pentanyl) group.

Uniqueness

N-(2,4-Dimethyl-3-pentanyl)-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-13(2)20(14(3)4)22-21(24)15-10-11-18-17(12-15)16-8-6-7-9-19(16)27(25,26)23(18)5/h6-14,20H,1-5H3,(H,22,24)

InChI Key

MRJKDRLANAFFHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)C

Origin of Product

United States

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